![molecular formula C8H6N2O2 B071825 Furo[3,2-b]pyridine-5-carboxamide CAS No. 182691-68-5](/img/structure/B71825.png)
Furo[3,2-b]pyridine-5-carboxamide
Overview
Description
Furo[3,2-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[3,2-b]pyridine family, known for their potential therapeutic applications, particularly in the treatment of cancer and bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[3,2-b]pyridine-5-carboxamide typically involves the cyclization of chalcones bearing specific substituents. A common synthetic route includes Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of catalysts such as palladium and phosphoric acid, which facilitate the cycloisomerization and cycloaddition processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of these reactions is crucial for producing sufficient quantities for research and therapeutic use. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, each with unique pharmacological profiles .
Scientific Research Applications
Furo[3,2-b]pyridine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies exploring its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of furo[3,2-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. Molecular docking studies have shown that this compound can bind to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, disrupting key signaling pathways involved in cell proliferation and survival . This disruption leads to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Furo[2,3-b]pyridine: Another member of the furo[3,2-b]pyridine family with similar pharmacological properties.
Pyrrolo[2,3-b]pyridine: Known for its anticancer activity and currently under clinical trials as an ATR kinase inhibitor.
Furo[2,3-d]pyrimidine: Exhibits promising anticancer activity through selective inhibition of protein kinases.
Uniqueness: Furo[3,2-b]pyridine-5-carboxamide stands out due to its specific binding affinities and the ability to disrupt multiple signaling pathways simultaneously. This multi-target approach enhances its therapeutic potential, particularly in cancer treatment .
Properties
IUPAC Name |
furo[3,2-b]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)6-1-2-7-5(10-6)3-4-12-7/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSXPHFDHCZENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441335 | |
| Record name | Furo[3,2-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182691-68-5 | |
| Record name | Furo[3,2-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


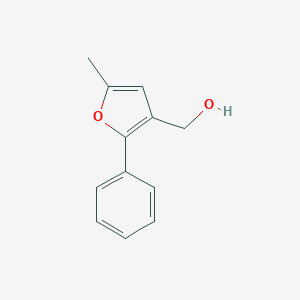
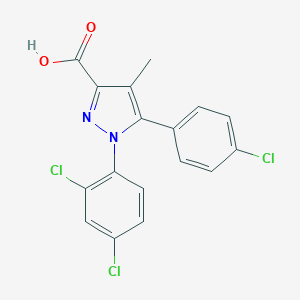
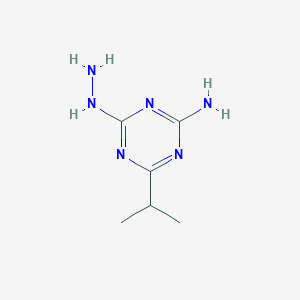
![Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride](/img/structure/B71750.png)
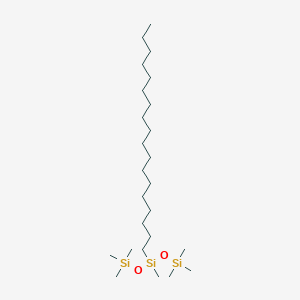
![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
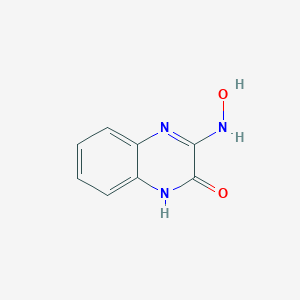
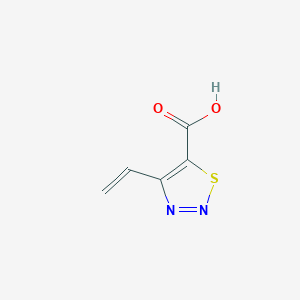
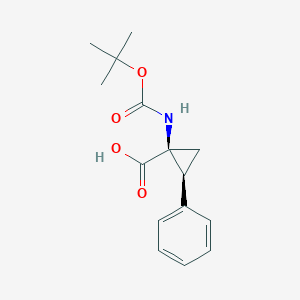
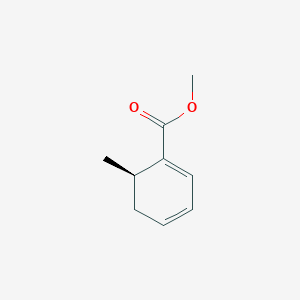
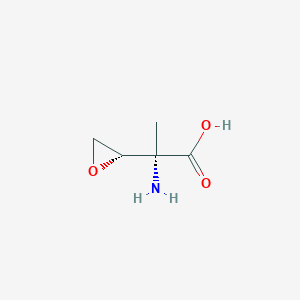
![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
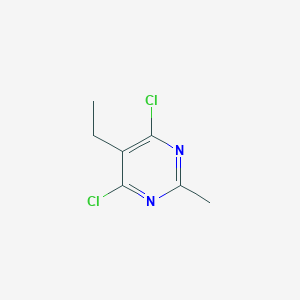
![4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B71771.png)
